![molecular formula C13H18N2O4S B7528838 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea, also known as DMTU, is a potent antioxidant and free radical scavenger. It is commonly used in scientific research to investigate the role of oxidative stress in various diseases and conditions. DMTU has shown promise in the treatment of several diseases, including cancer, diabetes, and cardiovascular disease.
Mechanism of Action
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea acts as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity and glucose uptake in diabetic animals, reduce inflammation and oxidative stress in cancer models, and protect against ischemia-reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea has several advantages for use in lab experiments. It is a potent antioxidant and free radical scavenger, making it useful for investigating the role of oxidative stress in disease models. It is also relatively stable and easy to handle, making it a convenient tool for researchers.
However, there are also limitations to the use of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea in lab experiments. It can be difficult to obtain pure 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea, and the synthesis process can be time-consuming and expensive. Additionally, 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea can have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea. One area of interest is the use of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea in combination with other antioxidants or therapies to enhance its effectiveness. Another area of interest is the development of more efficient synthesis methods for 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea and its analogs. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea and its potential therapeutic applications.
Synthesis Methods
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea can be synthesized by reacting 3-(3-methoxybenzyl)thiourea with 3-chloroperoxybenzoic acid. This reaction produces a mixture of 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea and its isomer, 1-(1,1-dioxothiolan-3-yl)-3-[(4-methoxyphenyl)methyl]urea. The mixture can be separated using column chromatography to obtain pure 1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea.
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea has been extensively studied in scientific research for its antioxidant and free radical scavenging properties. It has been shown to protect against oxidative stress in several disease models, including cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-4-2-3-10(7-12)8-14-13(16)15-11-5-6-20(17,18)9-11/h2-4,7,11H,5-6,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUOWAWVHBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

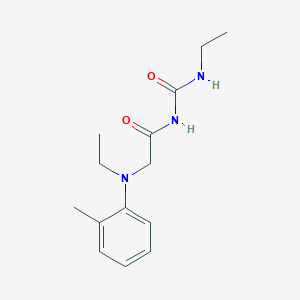
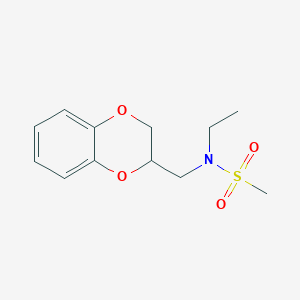
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
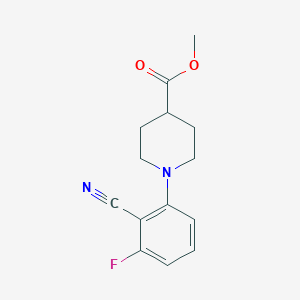


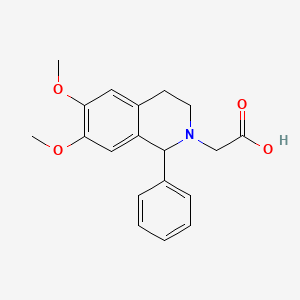
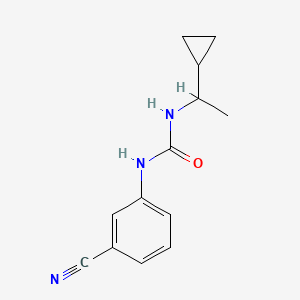

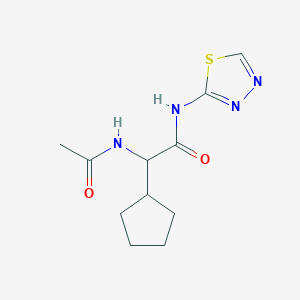
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)